sodium;nonyl sulfate
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Overview
Description
Sodium nonyl sulfate, also known as sodium n-nonyl sulfate, is an anionic surfactant widely used in various industrial and scientific applications. It is a member of the alkyl sulfate family, characterized by a hydrophobic hydrocarbon chain and a hydrophilic sulfate group. This compound is known for its excellent wetting, emulsifying, and dispersing properties, making it a valuable ingredient in detergents, personal care products, and other formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium nonyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of nonyl alcohol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction conditions include a mole ratio of sulfur trioxide to nonyl alcohol of 1:1 and a temperature range of 30-60°C. The resulting product is then neutralized with sodium hydroxide to obtain sodium nonyl sulfate .
Industrial Production Methods: In industrial settings, the sulfation reaction is carried out in large-scale reactors to produce sodium nonyl sulfate in both solid and liquid forms. The solid form is flammable and poses moderate irritation risks to the skin, eyes, and respiratory system. The liquid form also causes moderate irritation but is less hazardous compared to the solid form .
Chemical Reactions Analysis
Types of Reactions: Sodium nonyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonyl sulfate esters.
Reduction: Reduction reactions can convert it back to nonyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Nonyl sulfate esters.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonyl compounds depending on the nucleophile used.
Scientific Research Applications
Sodium nonyl sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium nonyl sulfate is its ability to reduce surface tension and form micelles. The hydrophobic nonyl chain interacts with non-polar substances, while the hydrophilic sulfate group interacts with water, allowing the compound to solubilize hydrophobic molecules in aqueous solutions. This property is crucial for its applications in detergents and emulsifiers .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with a longer hydrocarbon chain.
Sodium decyl sulfate: Similar to sodium nonyl sulfate but with a slightly shorter hydrocarbon chain.
Sodium tridecyl sulfate: Has a longer hydrocarbon chain compared to sodium nonyl sulfate.
Comparison:
Critical Micelle Concentration (CMC): Sodium nonyl sulfate has a higher CMC compared to sodium dodecyl sulfate, indicating it forms micelles at higher concentrations.
Hydrophobicity: Sodium dodecyl sulfate is more hydrophobic due to its longer hydrocarbon chain, making it more effective in solubilizing hydrophobic substances.
Properties
IUPAC Name |
sodium;nonyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S.Na/c1-2-3-4-5-6-7-8-9-13-14(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCSAMTIKSPAT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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